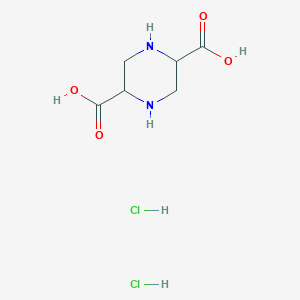
Piperazine-2,5-dicarboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine-2,5-dicarboxylic acid dihydrochloride (PDC) is a synthetic, white crystalline compound with a molecular weight of 268.09 g/mol. It is a derivative of the piperazine family of compounds, which are widely used in the pharmaceutical and biochemical industries. PDC is a versatile compound that can be used in a variety of applications, including drug synthesis, scientific research, and lab experiments.
Applications De Recherche Scientifique
Piperazine-2,5-dicarboxylic acid dihydrochloride has many potential scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in reactions, and as a photochemical sensitizer. It can also be used to synthesize a variety of organic compounds, including drugs, polymers, and other compounds. Additionally, this compound can be used to study the effects of enzymes, hormones, and other molecules on biological systems.
Mécanisme D'action
The mechanism of action of Piperazine-2,5-dicarboxylic acid dihydrochloride is not fully understood, but it is believed to involve the formation of a hydrogen bond between the this compound molecule and the substrate molecule. This hydrogen bond is thought to be responsible for the activity of this compound as a catalyst in reactions and as a photochemical sensitizer. Additionally, this compound is thought to interact with the enzyme or hormone molecule to influence its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, hormones, and other molecules, as well as to stimulate the production of certain proteins and hormones. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine-2,5-dicarboxylic acid dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis is relatively simple and cost-effective. Additionally, it is a versatile compound that can be used in a variety of applications, including drug synthesis, scientific research, and lab experiments. However, this compound also has some limitations for use in lab experiments. It is a relatively unstable compound, and its solubility in water is limited. Additionally, its reaction rate is relatively slow, which can limit its usefulness in certain applications.
Orientations Futures
Piperazine-2,5-dicarboxylic acid dihydrochloride has a number of potential future directions. It can be used to further study the effects of enzymes, hormones, and other molecules on biological systems. Additionally, this compound can be used to develop new drugs and polymers, as well as to develop more efficient methods for drug synthesis. Furthermore, this compound can be used to study the effects of photochemical sensitizers on biological systems, as well as to develop more efficient methods for photochemical synthesis. Finally, this compound can be used to further explore the potential therapeutic applications of this compound, such as its anti-inflammatory and anti-cancer properties.
Méthodes De Synthèse
The synthesis of Piperazine-2,5-dicarboxylic acid dihydrochloride can be achieved through a number of methods, including the reaction of piperazine-2,5-dicarboxylic acid with hydrochloric acid, the reaction of piperazine-2,5-dicarboxylic acid with sodium hydroxide, and the reaction of piperazine-2,5-dicarboxylic acid with sodium chloride. The first two methods involve the use of catalysts and require a higher temperature and pressure. The third method is a simple and cost-effective method that does not require the use of a catalyst.
Propriétés
IUPAC Name |
piperazine-2,5-dicarboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4.2ClH/c9-5(10)3-1-7-4(2-8-3)6(11)12;;/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUVYXTWGWLAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(N1)C(=O)O)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879636-15-4 |
Source


|
| Record name | Piperazine-2,5-dicarboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)